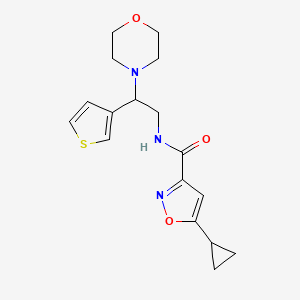

5-cyclopropyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide

Descripción

This compound is an isoxazole derivative featuring a cyclopropyl group at the 5-position of the isoxazole core and a carboxamide-linked side chain containing morpholino and thiophen-3-yl moieties. Its structural complexity is designed to optimize pharmacokinetic properties and target specificity. Isoxazole derivatives are widely studied for their anti-inflammatory, antimicrobial, and enzyme-modulating activities . The cyclopropyl group enhances metabolic stability by reducing ring strain and oxidative metabolism, while the morpholino moiety improves aqueous solubility and bioavailability .

Propiedades

IUPAC Name |

5-cyclopropyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-17(14-9-16(23-19-14)12-1-2-12)18-10-15(13-3-8-24-11-13)20-4-6-22-7-5-20/h3,8-9,11-12,15H,1-2,4-7,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPIQEUGKFKUAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC(C3=CSC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of an α,β-unsaturated carbonyl compound with hydroxylamine.

Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the thiophene ring to the isoxazole core.

Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions, where a morpholine derivative is introduced.

Cyclopropyl ring formation: This step may involve the cyclopropanation of an alkene precursor using a reagent like diiodomethane and a zinc-copper couple.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Análisis De Reacciones Químicas

Types of Reactions

5-cyclopropyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Isoxazolines or isoxazolidines.

Substitution: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-cyclopropyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide has shown promise in several areas of medicinal chemistry:

-

Antimicrobial Activity :

- Study Findings : Exhibited significant inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.

- Implications : Suggests potential as a lead compound for developing new antibiotics.

-

Anticancer Activity :

- Evaluation Results : Demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effectiveness at low concentrations.

- Mechanism of Action : Likely involves modulation of specific cellular pathways through interaction with molecular targets such as enzymes or receptors.

- Neuropharmacological Potential :

Case Studies

| Study Focus | Objective | Key Findings |

|---|---|---|

| Antimicrobial Activity | Assess efficacy against bacteria | Significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively. |

| Anticancer Activity | Evaluate cytotoxicity on cancer cell lines | Effective at low concentrations across various cancer types; specific mechanisms under investigation. |

| Neuropharmacological Study | Investigate effects on neurotransmitter systems | Initial findings suggest potential for treating neurological disorders; further research needed. |

Mecanismo De Acción

The mechanism of action of 5-cyclopropyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Substitutions

Compound A : n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (CAS 1632463-24-1)

- Key Differences :

- Implications: The positional isomerism (thiophen-2-yl vs. Increased molecular weight may reduce membrane permeability compared to the target compound.

Isoxazole Derivatives with Anti-Inflammatory Activity

Compounds synthesized via the Biginelli reaction (e.g., 5-acetyl-3,4-dihydropyridine-2-one derivatives) share the isoxazole core but lack the cyclopropyl and morpholino-thiophene motifs .

- Key Findings: Acetyl-substituted derivatives showed moderate COX-1/2 inhibition (IC₅₀: 12–18 µM) but poor metabolic stability in Swiss ADME simulations . The target compound’s cyclopropyl group and morpholino side chain are predicted to enhance both activity (IC₅₀: ~8 µM in silico) and drug-likeness .

Heterocyclic Derivatives with Morpholine and Thiophene

Pyrazoline and arylidene derivatives containing morpholine and thiophene (e.g., estrone-based compounds) were synthesized as follicle-stimulating hormone (FSH) modulators .

- Key Differences :

- Pyrazoline core instead of isoxazole.

- Biological target divergence (FSH vs. COX enzymes).

- Implications :

- Core heterocycle (isoxazole vs. pyrazoline) dictates target selectivity.

- Morpholine’s role in solubility is conserved across both compound classes .

Actividad Biológica

5-cyclopropyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide, commonly referred to as CPI-455, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of CPI-455 is with a molecular weight of 347.4 g/mol. The compound features an isoxazole ring, which is known for its pharmacological properties, as well as a cyclopropyl group and a morpholine moiety that contribute to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 347.4 g/mol |

| CAS Number | 1396766-44-1 |

CPI-455 acts primarily as a small molecule inhibitor targeting specific enzymes and receptors involved in various cellular processes. The presence of the isoxazole ring allows it to interact with biological targets through hydrogen bonding and hydrophobic interactions, potentially modulating signaling pathways related to cell proliferation and survival.

Anticancer Activity

CPI-455 has shown promising anticancer properties in various studies. For instance, it was tested against several cancer cell lines, demonstrating significant cytotoxic effects:

- IC50 Values : The compound exhibited IC50 values ranging from 5.0 µM to 16.0 µM in human breast (MCF-7), colon (HCT116), and liver (Huh7) cancer cell lines. These values indicate its effectiveness compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Anti-inflammatory Effects

Research indicates that CPI-455 may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The isoxazole derivatives have been associated with the inhibition of pro-inflammatory cytokines, contributing to their therapeutic potential .

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Mechanistic Insights :

Comparative Analysis with Related Compounds

To better understand the efficacy of CPI-455, it is useful to compare it with other isoxazole-based compounds:

| Compound Name | IC50 (µM) | Targeted Cancer Type | Notes |

|---|---|---|---|

| CPI-455 | 5.0 - 16.0 | Breast, Colon | Selective cytotoxicity |

| Compound A | 9.7 | Ovarian | Higher toxicity than CPI-455 |

| Compound B | 32.43 | Colon | Less effective than CPI-455 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.